molecular formula C12H10N4O B084820 9-Benzyl-9H-purin-6-ol CAS No. 14013-11-7

9-Benzyl-9H-purin-6-ol

Cat. No.: B084820
CAS No.: 14013-11-7
M. Wt: 226.23 g/mol
InChI Key: FEHXCQIELXUATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-9H-purin-6-ol is a chemical compound with the molecular formula C12H10N4O It is a derivative of purine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the ninth position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-9H-purin-6-ol typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with benzylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-9H-purin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 9-benzyl-9H-purin-6-ol have shown significant anticonvulsant activity. A study on various 9-alkyl-6-substituted purines demonstrated that those with a benzyl group at the 9-position exhibited potent activity against maximal electroshock-induced seizures in rats . This positions this compound as a candidate for further development as an anticonvulsant agent.

Phosphodiesterase Inhibition

Another notable application is its potential as a phosphodiesterase inhibitor. A series of purin derivatives were synthesized and tested for their inhibitory activity against phosphodiesterase type 2 (PDE2). Some derivatives exhibited IC50 values in the low micromolar range, suggesting that modifications to the purine structure can enhance inhibitory activity . This suggests that this compound could be explored for its effects on PDE2 and related pathways.

Antimicrobial Properties

The compound is under investigation for its antimicrobial properties. Purine derivatives are known to possess various biological activities, including antimicrobial and antiviral effects. The structural features of this compound may contribute to its interaction with biological targets, making it a candidate for further research in infectious disease treatment.

Cancer Therapeutics

The unique structure of this compound allows for exploration in cancer therapeutics. Studies have indicated that purine derivatives can interfere with nucleic acid metabolism, potentially leading to anticancer effects. The benzyl substitution may enhance its ability to cross cellular membranes and interact with intracellular targets.

Synthesis and Development

The synthesis of this compound can be achieved through various chemical pathways, often involving the alkylation of purine precursors. Understanding the synthetic routes is crucial for developing this compound for practical applications in research and industry.

Synthetic Routes Overview

Method Description
Nucleophilic SubstitutionInvolves replacing a leaving group with a benzyl group on the purine ring.
AlkylationUsing alkyl halides to introduce the benzyl substituent onto the purine scaffold.

Case Studies

  • Anticonvulsant Activity Study
    • Objective: Evaluate anticonvulsant properties.
    • Method: Tested against maximal electroshock-induced seizures in rats.
    • Findings: Compounds with benzyl substituents showed significant efficacy, indicating potential for clinical development .
  • Phosphodiesterase Inhibition Study
    • Objective: Assess inhibitory effects on PDE2.
    • Method: Fluorescence polarization assay to measure IC50 values.
    • Findings: Certain derivatives displayed promising inhibitory activity, warranting further structural optimization .

Mechanism of Action

The mechanism of action of 9-Benzyl-9H-purin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acid-binding proteins, affecting cellular processes such as DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyladenine: A similar compound with a benzyl group attached to the adenine base.

    6-Benzylaminopurine: Another derivative with a benzyl group at the sixth position of the purine ring.

Uniqueness

9-Benzyl-9H-purin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

9-Benzyl-9H-purin-6-ol, a purine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a benzyl group at the 9-position of the purine ring and a hydroxyl group at the 6-position, which influences its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and influence cellular processes such as DNA replication and transcription. Notably, it may inhibit certain kinases or interact with nucleic acid-binding proteins, thereby affecting various signaling pathways .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
9-BenzyladenineBenzyl group attached to adenine baseAntitumor activity
6-BenzylaminopurineBenzyl group at the sixth positionAntiviral and anticancer properties
This compoundHydroxyl group at the sixth positionAnticonvulsant and potential anticancer effects

Anticonvulsant Activity

Research indicates that derivatives of 9-benzyl purines, including this compound, exhibit significant anticonvulsant properties. In studies involving maximal electroshock-induced seizures in rats, compounds with a benzyl substituent at the 9-position demonstrated potent anticonvulsant activity. This suggests that this compound could be a candidate for developing new anticonvulsant medications .

Antitumoral Activity

The compound has also shown promise in cancer research. In vitro studies indicated that it could induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, MTT assays revealed cytotoxic activities in the range of 3–39 μM for certain derivatives of 9-benzyl purines. Furthermore, some compounds exhibited synergistic effects when combined with established chemotherapeutics like fludarabine .

Case Studies

  • Anticonvulsant Study : A study synthesized several 9-benzyl derivatives and tested their efficacy against seizures induced by maximal electroshock in rats. The results demonstrated that compounds containing a benzyl substituent were significantly more effective than others lacking this feature .
  • Cancer Cell Line Evaluation : In another study focused on N-(9H-purin-6-yl) benzamide derivatives, researchers evaluated their effects on cancer cell lines using various assays (MTT, CFSE). The lead compound displayed notable antitumoral activity both in vitro and in vivo, indicating its potential as a therapeutic agent .

Properties

IUPAC Name

9-benzyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHXCQIELXUATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161237
Record name Hypoxanthine, 9-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14013-11-7
Record name Hypoxanthine, 9-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014013117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Benzyl-9H-purin-6-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzyl-9H-purin-6-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hypoxanthine, 9-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.